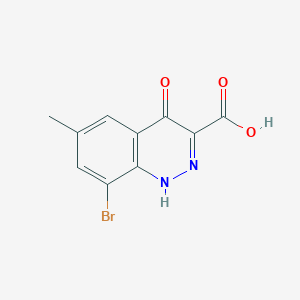

8-Bromo-6-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Description

8-Bromo-6-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a cinnoline derivative featuring a bicyclic aromatic core with a 4-oxo group and a 3-carboxylic acid functionality. Its structure includes bromine at position 8 and a methyl group at position 6, which modulate electronic and steric properties. Cinnoline derivatives are designed as isosteric analogs of quinolones, targeting bacterial DNA gyrase and topoisomerase IV . The compound's 3-carboxylic acid group is critical for metal ion chelation (e.g., Mg²⁺), a mechanism shared with fluoroquinolones .

Properties

IUPAC Name |

8-bromo-6-methyl-4-oxo-1H-cinnoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O3/c1-4-2-5-7(6(11)3-4)12-13-8(9(5)14)10(15)16/h2-3H,1H3,(H,12,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCLCCHXRAQGFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)NN=C(C2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401206912 | |

| Record name | 3-Cinnolinecarboxylic acid, 8-bromo-4-hydroxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401206912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36991-61-4 | |

| Record name | 3-Cinnolinecarboxylic acid, 8-bromo-4-hydroxy-6-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36991-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cinnolinecarboxylic acid, 8-bromo-4-hydroxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401206912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves multiple steps, starting from simpler organic compounds. One common approach is the cyclization of 2-aminobenzonitrile derivatives with appropriate halides under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce more oxidized derivatives.

Reduction: The compound can be reduced to remove the bromine atom or to convert the carboxylic acid group to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium iodide (KI) can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids, amides, or esters.

Reduction: Alcohols or amines.

Substitution: Various substituted cinnolines or other derivatives.

Scientific Research Applications

Chemistry: In chemistry, 8-Bromo-6-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate for cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Biology: This compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can interact with various biological targets, making it a candidate for drug development.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may be used in the development of new drugs for treating infections, cancers, and other diseases.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other industrial chemicals. Its unique structure allows for the creation of novel materials with specific properties.

Mechanism of Action

The mechanism by which 8-Bromo-6-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. In anticancer activity, it may interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved vary based on the biological context and the specific derivatives being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs (Table 1):

Structural Insights :

- Cinnoline vs. Quinoline: The cinnoline core (two fused pyridine rings) offers distinct electronic properties compared to quinolines (pyridine fused with benzene). Cinnolines may exhibit altered DNA gyrase binding due to reduced planarity .

- 4-Oxo vs. 4-Imino: 4-Oxo derivatives (e.g., the target compound) form intramolecular hydrogen bonds (3-COOH as acceptor, 4-oxo as donor), enhancing stability and enzyme affinity.

- Substituent Effects : Bromine at position 8 (target compound) increases lipophilicity (logP) compared to chlorine (’s 6-Cl analog). The 6-methyl group may improve membrane permeability but could introduce steric hindrance .

Antibacterial Activity and Structure-Activity Relationships (SAR)

Activity Trends :

- Gram-Positive Bacteria: Dichlorophenyl-substituted cinnolines (e.g., derivatives in ) show enhanced Gram-positive activity (MIC: 2–8 µg/mL), comparable to nalidixic acid. The target compound’s 8-Br and 6-CH₃ substituents may similarly enhance penetration into Gram-positive cells .

- Gram-Negative Bacteria: 4-Oxo-cinnolines generally exhibit weaker activity against Gram-negative strains (MIC: 16–64 µg/mL) compared to fluoroquinolones (e.g., ciprofloxacin, MIC: ≤1 µg/mL) due to reduced efflux pump evasion .

SAR Highlights :

- Position 8 Substitution : Bromine at position 8 (target compound) may improve DNA gyrase binding via hydrophobic interactions, whereas chlorine (’s 6-Br-8-Cl analog) offers electronegativity but lower lipophilicity .

- Position 6 Substitution: Methyl groups (target compound) enhance lipophilicity but may reduce solubility.

Physicochemical Properties

Lipophilicity and pKa (Table 2):

| Compound | logP (Predicted) | pKa (COOH) | |

|---|---|---|---|

| This compound | 2.1–2.5 | ~5.8 | |

| 6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid | 1.8–2.2 | ~6.0 | |

| 4-Imino-1,4-dihydrocinnoline-3-carboxylic acid | 1.5–1.9 | ~4.9 |

- logP : The target compound’s bromine and methyl group increase logP compared to chlorine-substituted analogs, favoring membrane penetration but risking solubility issues.

- pKa : The 3-carboxylic acid group’s pKa (~5.8) ensures ionization at physiological pH, critical for Mg²⁺ chelation and target binding .

Biological Activity

8-Bromo-6-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a compound belonging to the class of dihydrocinnoline derivatives, which have gained attention due to their diverse biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula: C₁₀H₈BrN₃O₃

- Molecular Weight: 268.06 g/mol

- CAS Number: 57278-44-1

Antimicrobial Activity

Research has demonstrated that derivatives of cinnoline compounds exhibit significant antimicrobial properties. In vitro studies show that 8-bromo derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Anticancer Properties

Several studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Case Study: A study conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines showed that the compound induced apoptosis in a dose-dependent manner. The IC50 values were determined to be approximately 20 µM for MCF-7 and 15 µM for A549 cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| A549 | 15 |

The anticancer effect is primarily attributed to the compound's ability to induce oxidative stress within cancer cells, leading to DNA damage and subsequent apoptosis. Additionally, it has been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

Potential Therapeutic Uses

Given its biological activities, this compound has potential applications in:

- Antibacterial Agents: Development of new antibiotics targeting resistant strains.

- Cancer Therapy: Exploration as a chemotherapeutic agent in cancer treatment protocols.

Safety and Toxicity

While the compound shows promising biological activity, safety assessments are crucial. Preliminary toxicity studies indicate a moderate safety profile; however, further research is needed to fully understand its toxicological effects in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.